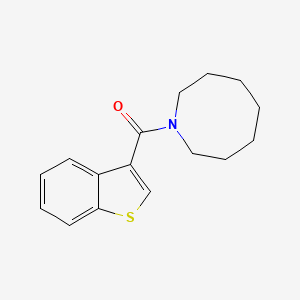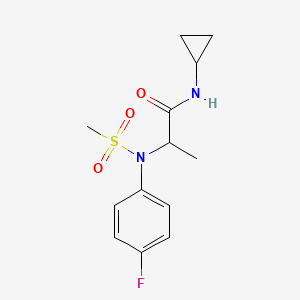
N-(3-chloro-2-methylphenyl)-2-(3,4-dimethyl-6-oxo-1(6H)-pyridazinyl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-chloro-2-methylphenyl)-2-(3,4-dimethyl-6-oxo-1(6H)-pyridazinyl)propanamide, also known as CMX-2043, is a small molecule that has been studied for its potential therapeutic applications in various diseases. It is a member of the pyridazinone family and has been shown to have antioxidant and anti-inflammatory properties.
Mechanism of Action
The mechanism of action of N-(3-chloro-2-methylphenyl)-2-(3,4-dimethyl-6-oxo-1(6H)-pyridazinyl)propanamide involves its antioxidant and anti-inflammatory properties. This compound has been shown to scavenge reactive oxygen species and reduce oxidative stress. It also inhibits the production of pro-inflammatory cytokines and chemokines, thereby reducing inflammation. Additionally, this compound has been shown to activate the Nrf2 pathway, which is involved in the regulation of antioxidant and detoxification genes.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In cardiovascular disease, this compound has been shown to reduce infarct size, preserve cardiac function, and improve endothelial function. In diabetes, this compound has been shown to improve glucose tolerance, reduce insulin resistance, and improve lipid metabolism. In cancer, this compound has been shown to inhibit tumor growth, induce apoptosis, and enhance the efficacy of chemotherapy.
Advantages and Limitations for Lab Experiments
The advantages of using N-(3-chloro-2-methylphenyl)-2-(3,4-dimethyl-6-oxo-1(6H)-pyridazinyl)propanamide in lab experiments include its high purity, high yield synthesis method, and well-characterized mechanism of action. However, the limitations of using this compound in lab experiments include its potential toxicity at high doses and the need for further studies to determine optimal dosing and administration.
Future Directions
For the study of N-(3-chloro-2-methylphenyl)-2-(3,4-dimethyl-6-oxo-1(6H)-pyridazinyl)propanamide include further investigation of its potential therapeutic applications in various diseases, including neurodegenerative diseases and inflammatory bowel disease. Additionally, future studies could focus on the optimization of dosing and administration to maximize therapeutic efficacy and minimize toxicity. Finally, the development of analogs and derivatives of this compound could lead to the discovery of even more potent and selective compounds with therapeutic potential.
Synthesis Methods
The synthesis of N-(3-chloro-2-methylphenyl)-2-(3,4-dimethyl-6-oxo-1(6H)-pyridazinyl)propanamide involves the reaction of 3-chloro-2-methylbenzoyl chloride with 3,4-dimethyl-6-oxo-1(6H)-pyridazine-2-carboxylic acid in the presence of triethylamine. The resulting intermediate is then reacted with 2-aminopropanoic acid to yield this compound. The synthesis of this compound has been optimized to yield high purity and high yield.
Scientific Research Applications
N-(3-chloro-2-methylphenyl)-2-(3,4-dimethyl-6-oxo-1(6H)-pyridazinyl)propanamide has been studied for its potential therapeutic applications in various diseases, including cardiovascular disease, diabetes, and cancer. In cardiovascular disease, this compound has been shown to protect against ischemia-reperfusion injury and reduce oxidative stress. In diabetes, this compound has been shown to improve insulin sensitivity and reduce inflammation. In cancer, this compound has been shown to inhibit tumor growth and enhance the efficacy of chemotherapy.
properties
IUPAC Name |
N-(3-chloro-2-methylphenyl)-2-(3,4-dimethyl-6-oxopyridazin-1-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18ClN3O2/c1-9-8-15(21)20(19-11(9)3)12(4)16(22)18-14-7-5-6-13(17)10(14)2/h5-8,12H,1-4H3,(H,18,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKQGFZGLWVKEBR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)N(N=C1C)C(C)C(=O)NC2=C(C(=CC=C2)Cl)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.78 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-{2-[4-(2-furoyl)-1-piperazinyl]-2-oxoethyl}morpholine hydrochloride](/img/structure/B5422142.png)


![3-amino-6-(3,4-dimethoxyphenyl)-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carbonitrile](/img/structure/B5422163.png)
![1-[(dimethylamino)sulfonyl]-N-[3-(4-isopropoxyphenyl)propyl]-4-piperidinecarboxamide](/img/structure/B5422177.png)
![3-[3-(4-methoxyphenyl)-3-oxo-1-propen-1-yl]-6-methyl-4H-chromen-4-one](/img/structure/B5422184.png)
![4-fluoro-2-[3-(4-fluorophenyl)acryloyl]phenyl 3-methoxybenzoate](/img/structure/B5422191.png)
![N-(3-methoxyphenyl)-4-[6-(1-piperidinyl)-3-pyridazinyl]-1-piperazinecarboxamide](/img/structure/B5422196.png)
![2-methoxy-6-[3-(4-methylphenyl)-1-propionyl-4,5-dihydro-1H-pyrazol-5-yl]phenol](/img/structure/B5422203.png)
![1-allyl-4-[2-(2-methylphenoxy)butanoyl]piperazine](/img/structure/B5422210.png)
![7-[(dimethylamino)(4-methylphenyl)acetyl]-N,N-dimethyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4-amine](/img/structure/B5422221.png)
![5-(2-furyl)-3-hydroxy-4-[(2-methyl-2,3-dihydro-1-benzofuran-5-yl)carbonyl]-1-(tetrahydro-2-furanylmethyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5422225.png)
![2-[1-(2-chloro-6-fluorobenzyl)-3-oxo-2-piperazinyl]-N-[2-(dimethylamino)ethyl]acetamide](/img/structure/B5422230.png)
